molecular formula C22H34O4 B7726119 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone CAS No. 856427-86-6

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone

Cat. No.: B7726119
CAS No.: 856427-86-6
M. Wt: 362.5 g/mol
InChI Key: WVHQJXPRVZBEFP-VOTSOKGWSA-N
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Description

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone is a hydroxyquinone compound. Hydroxyquinones are a class of quinoid compounds that have hydroxy groups directly attached to the quinone ring. These compounds are found in nature and exhibit unique biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common method for preparing hydroxyquinones, including 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone, is through Thiele-Winter acetoxylation. This method involves reacting 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These derivatives are then oxidized to the desired hydroxyquinone compounds .

Industrial Production Methods

Industrial production methods for hydroxyquinones often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Acids and bases: For hydrolysis and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone include:

Uniqueness

What sets this compound apart is its unique structure, which includes a long alkyl chain with a double bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone is a hydroxyquinone compound characterized by its unique structure, which includes a long alkyl chain. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • IUPAC Name : 2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione
  • Molecular Formula : C22H34O4
  • Molecular Weight : 362.5 g/mol
  • CAS Number : 856427-86-6

The biological activity of this compound can be attributed to its ability to undergo redox reactions, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cellular damage and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and proteins, altering their functions and contributing to its biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis8 μM
S. aureus16 μM
E. coli32 μM

The observed antimicrobial activity suggests that the compound could be a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (μM) Effect
HCT1163.7Moderate antiproliferative effect
MCF-71.2Strong antiproliferative effect
HEK2935.3Moderate antiproliferative effect

These results indicate that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

  • Study on Antimicrobial Properties :
    A study investigated the antimicrobial effects of various hydroxyquinones, including this compound. The results demonstrated that this compound had a strong inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria, suggesting its potential as a therapeutic agent against specific infections .
  • Anticancer Activity Assessment :
    Another study focused on evaluating the antiproliferative effects of this compound on multiple cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through ROS generation and subsequent oxidative stress pathways, highlighting its potential as an anticancer drug candidate .

Properties

IUPAC Name

2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h6-7,17,24H,3-5,8-16H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQJXPRVZBEFP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345917
Record name Maesanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856427-86-6
Record name Maesanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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